N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide
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Overview
Description
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole moiety.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the indole-piperidine intermediate and 3-methylbutanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the indole moiety can be reduced to form alcohol derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Indole-2-methanol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth.
Uniqueness
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide is unique due to its specific combination of the indole moiety with a piperidine ring and a 3-methylbutanamide group.
Properties
Molecular Formula |
C19H25N3O2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-3-methylbutanamide |
InChI |
InChI=1S/C19H25N3O2/c1-13(2)11-18(23)20-15-7-9-22(10-8-15)19(24)17-12-14-5-3-4-6-16(14)21-17/h3-6,12-13,15,21H,7-11H2,1-2H3,(H,20,23) |
InChI Key |
KVVIZLJPRBYRIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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